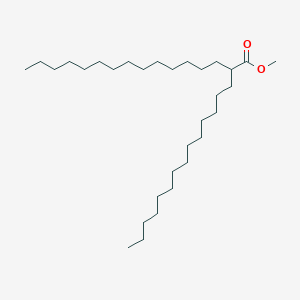
Methyl 2-(tetradecyl)hexadecanoate
Übersicht
Beschreibung
Methyl 2-(tetradecyl)hexadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C31H62O2 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(tetradecyl)hexadecanoate, a fatty acid methyl ester, has garnered interest in recent years due to its potential biological activities. This article synthesizes various research findings on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
This compound is an ester derived from hexadecanoic acid (palmitic acid) and tetradecanol. Its structure can be represented as follows:
- Chemical Formula : C_{30}H_{60}O_{2}
- Molecular Weight : 456.72 g/mol
- Functional Groups : Ester group, long-chain fatty acids
1. Anti-Inflammatory Activity
Research indicates that fatty acid methyl esters, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the ability of hexadecanoic acid methyl ester to inhibit phospholipase A2, a key enzyme in the inflammatory pathway. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins and leukotrienes .
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the modulation of cytokine release and inhibition of inflammatory pathways.
- Case Study : In vitro studies showed that compounds similar to this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant bacteria has been particularly noted.
- Research Findings : A study reported that hexadecanoic acid methyl ester exhibited antibacterial activity comparable to conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- In Vitro Testing : The minimum inhibitory concentration (MIC) for these bacteria was found to be as low as 32 µg/mL, indicating potent antimicrobial efficacy.
3. Anticancer Activity
The potential anticancer properties of this compound have begun to be explored, with promising results.
- Cell Line Studies : In vitro assays using MCF-7 breast cancer cells revealed that treatment with fatty acid methyl esters led to significant cell growth inhibition. The percentage of inhibition reached up to 78% at higher concentrations (500 µg/mL) .
- Mechanisms Identified : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells .
Data Tables
Below is a summary table of the biological activities associated with this compound:
Eigenschaften
IUPAC Name |
methyl 2-tetradecylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31(32)33-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKLNUAHWKOEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














